molecular formula C15H16ClNO4 B1679518 Romazarit CAS No. 109543-76-2

Romazarit

Numéro de catalogue B1679518
Numéro CAS: 109543-76-2
Poids moléculaire: 309.74 g/mol
Clé InChI: LNXXSBRGLBOASF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Romazarit, also known as Ro 31-3948, is a substituted heterocyclic alkoxypropionic acid . It was considered a potential disease-modifying antirheumatic drug . Romazarit was withdrawn due to its toxicity profile .


Synthesis Analysis

Romazarit was synthesized by applying an analogue-based drug design approach . The derivatives with the 1,3 thiazole molecular scaffold bearing a side chain at position-2 resembling that of Romazarit were synthesized . The substitution at the second position of the thiazole scaffold consisted of either carbalkoxyamino or arylamino side chain .


Molecular Structure Analysis

Romazarit has a molecular formula of C15H16ClNO4 . It has a 1,3 thiazole molecular scaffold bearing a side chain at position-2 . The substitution at the second position of the thiazole scaffold consisted of either carbalkoxyamino or arylamino side chain .

Applications De Recherche Scientifique

Biologic Properties and Potential in Treating Arthritis

Romazarit has been investigated for its biologic effects as a potential disease-modifying antirheumatic drug. Studies have shown its effectiveness in reducing hindpaw inflammation in adjuvant arthritis models, without acting via stimulation of the pituitary/adrenal axis. Furthermore, romazarit demonstrated dose-related improvements in symptoms of arthritis and reduction in inflammatory and bony changes during collagen arthritis in rats. Notably, it did not significantly affect anticollagen antibody titers, except at the highest dose. Additionally, romazarit caused a reduction in collagenase and prostaglandin E2 production in cultures of rat talus bones with collagen arthritis. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), romazarit does not inhibit the cyclooxygenase enzyme in vitro or in vivo, suggesting a different mechanism of action. Clinical studies to further understand its potential are underway (Bloxham et al., 1990).

Pharmacokinetics and Tolerance in Humans

Research on the pharmacokinetics and tolerance of romazarit in healthy human volunteers has been conducted. The study involved administering single oral doses of romazarit to volunteers, ranging from 40 to 1500 mg. The results showed that romazarit was rapidly and extensively absorbed, with urinary recovery of about 70% of the dose, predominantly in the form of metabolites. Interestingly, clearance mechanisms were faster at doses below 700 mg compared to higher doses, suggesting the presence of multiple clearance pathways, including potentially saturable tubular secretion of glucuronides. The drug was generally well-tolerated in the study participants, with minimal adverse events reported (Williams et al., 1990).

Pharmacodynamics in Patients with Rheumatoid Arthritis

A study examining the pharmacodynamics of romazarit in patients with rheumatoid arthritis (RA) found that the drug was significantly more effective than a placebo in improving the Ritchie Index, a measure of disease activity in RA. The analysis suggested that romazarit's effect was on the rate of disease progress and was better predicted by concentration rather than dose. This study highlights romazarit's therapeutic potential in treating RA (Holford et al., 1995).

Potential as a Disease-Modifying Antirheumatic Drug

Further research on romazarit has highlighted its potential as adisease-modifying antirheumatic drug (DMARD). The synthesis of romazarit and other related compounds has demonstrated their anti-inflammatory effects in chronic inflammation models. Unlike classical NSAIDs, romazarit showed activity in reducing inflammation while restoring normal levels of biochemical markers associated with inflammatory responses. Its distinctive feature is its lack of activity in acute inflammation models and its inability to inhibit the cyclooxygenase enzyme. This unique profile makes romazarit a candidate for further evaluation in the treatment of chronic inflammatory diseases (Self et al., 1991).

Development of Analogues for Anti-Inflammatory Agents

The design and synthesis of novel compounds based on romazarit have been explored for potential anti-inflammatory applications. One study focused on creating 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents, drawing inspiration from romazarit's molecular structure. This research aimed to optimize the substitution at certain positions of the molecular scaffold to achieve better biological activity, potentially leading to the development of more effective anti-inflammatory drugs (Sharma et al., 2009).

Tetra Substituted Thiophenes as Anti-Inflammatory Agents

Another study developed a series of tetra substituted thiophenes, designed as anti-inflammatory agents by leveraging analogue-based drug design methods. This research took inspiration from romazarit and aimed to create compounds with improved anti-inflammatory properties, potentially leading to dual inhibitors that can act on multiple pathways in the inflammatory process (Pillai et al., 2005).

Safety And Hazards

Romazarit was withdrawn due to its toxicity profile . Safety hazards are risks that may be encountered in the workplace and they vary depending on the industry and project .

Orientations Futures

Romazarit was repositioned to modulate a key pathway related to metabolic function . Ore Pharmaceuticals plans to further develop romazarit, select the most appropriate of the potential indications, and prepare for Phase II clinical trials .

Propriétés

IUPAC Name

2-[[2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4/c1-9-12(8-20-15(2,3)14(18)19)21-13(17-9)10-4-6-11(16)7-5-10/h4-7H,8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXXSBRGLBOASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046216
Record name Romazarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Romazarit

CAS RN

109543-76-2
Record name Romazarit [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109543762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Romazarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROMAZARIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN68E94R2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

6.9 g (30.8 mmol) of 2-(4-chlorophenyl)-4-methyl-5-oxazolemethanol were combined with 6.2 g (155 mmol) of powdered sodium hydroxide in 45 ml of acetone and the suspension was heated to reflux. 4.9 g (41.1 mmol) of chloroform in 10 ml of acetone were added dropwise during 30 minutes and the suspension was heated at reflux for 4 hours. The solvent was removed by evaporation under reduced pressure, and the residue was partitioned between 150 ml of diethyl ether and 400 ml of water. The organic phase was separated and the aqueous phase was extracted twice with diethyl ether. The aqueous phase was acidified to pH 2 with concentrated hydrochloric acid and extracted three times with 50 ml of dichloromethane each time. The combined dichloromethane extracts were dried over magnesium sulphate, filtered and evaporated to yield 3.7 g of crude product. Recrystallization from ethyl acetate yielded 3.1 g (32.5%) of 2-[[2-(4-chlorophenyl)-4 -methyl-5-oxazolyl]methoxy]-2-methylpropionic acid of melting point 166°-167° C.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Romazarit
Reactant of Route 2
Reactant of Route 2
Romazarit
Reactant of Route 3
Romazarit
Reactant of Route 4
Romazarit
Reactant of Route 5
Reactant of Route 5
Romazarit
Reactant of Route 6
Romazarit

Citations

For This Compound
67
Citations
NH Holford, PE Williams, GJ Muirhead… - British journal of …, 1995 - Wiley Online Library
… Romazarit has shown disease modifying activity in … romazarit concentrations assoThe clearance of romazarit … Each patient received either 200 mg romazarit or 450 mg romazarit or …
Number of citations: 12 bpspubs.onlinelibrary.wiley.com
PEO Williams, GJ Muirhead, E Worth, R Zimmer… - European journal of …, 1990 - Springer
… 57 romazarit and 27 placebo doses. Plasma and urinary concentrations of romazarit were … Model-independent pharmacokinetic analyses showed that romazarit was rapidly and …
Number of citations: 2 link.springer.com
PEO Williams, HA Bird, S Minty… - … & drug disposition, 1992 - Wiley Online Library
Romazarit is a new drug for which animal pharmacology suggests a disease‐modifying action in rheumatoid arthritis (RA). These animal studies predict that plasma romazarit …
Number of citations: 2 onlinelibrary.wiley.com
CR Self, WE Barber, PJ Machin… - Journal of medicinal …, 1991 - ACS Publications
… In contrast to NSAIDs, romazarit was inactive in animal models of acute inflammation, and furthermore it did not inhibit the cyclooxygenase enzyme in vitro or in vivo. Inhibition of …
Number of citations: 30 pubs.acs.org
DP Bloxham, D Bradshaw, CH Cashin… - … of Pharmacology and …, 1990 - ASPET
… collagen arthritis were reduced by romazarit. In vitro romazarit was an extremely weak inhibitor … Romazarit showed little or no activity in models of acute inflammation such as rabbit skin …
Number of citations: 8 jpet.aspetjournals.org
RN Sharma, FP Xavier, KK Vasu… - Journal of enzyme …, 2009 - Taylor & Francis
… The superimposition analysis of most active molecule (RS31) of the deigned series with Darbufelone and also with Romazarit (Figure 3), further corroborates our biological findings. The …
Number of citations: 245 www.tandfonline.com
AD Pillai, PD Rathod, FP Xavier, H Padh… - Bioorganic & medicinal …, 2005 - Elsevier
… The side chain of candidate VIII had resemblance to that of Romazarit, a DMARD, which … type radicals or acrylic acid moieties, unlike Romazarit, is discussed. The biological activity …
Number of citations: 84 www.sciencedirect.com
TV Apostol, LI Socea, SF Barbuceanu… - Revista Farmaceutică a …, 2014 - ibn.idsi.md
Heterocyclic compounds containing 1, 3-oxazol-5 (4H)-one and 1, 3-oxazole ring are important targets in synthetic and medicinal chemistry, because of their applications as potentially …
Number of citations: 1 ibn.idsi.md
CH Cashin, EJ Lewis - Agents and Actions, 1990 - Springer
… Dexamethasone and cyclosporin-A, both of which are effective in psoriasis, were effective in reducing both parameters as was romazarit, a recently described potential anti-rheumatoid …
Number of citations: 4 link.springer.com
H Wiltshire - 2000 - books.google.com
… For example, the extraction of a series of acidic drugs related to romazarit from plasma involved precipitation of proteins with acetonitrile, removal of the acetonitrile and neutral …
Number of citations: 7 books.google.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.